![molecular formula C18H22ClNO5 B149732 9-O-(R(-)-2-(4'-Chlorophenyl)-2-hydroxybutyryl)retronecine N-oxide CAS No. 127441-92-3](/img/structure/B149732.png)
9-O-(R(-)-2-(4'-Chlorophenyl)-2-hydroxybutyryl)retronecine N-oxide
Overview
Description
9-O-(R(-)-2-(4'-Chlorophenyl)-2-hydroxybutyryl)retronecine N-oxide, also known as CPH86, is a natural product isolated from the plant Senecio vulgaris. It belongs to the class of pyrrolizidine alkaloids, which are known for their toxic and carcinogenic properties. Despite its toxic nature, CPH86 has been found to have potential applications in scientific research due to its unique chemical structure and mechanism of action.
Scientific Research Applications
Pyrrolizidine Alkaloids in Chemical Defense
Pyrrolizidine alkaloids (PAs), including structures related to 9-O-(R(-)-2-(4'-Chlorophenyl)-2-hydroxybutyryl)retronecine N-oxide, are recognized for their role in the chemical defense mechanisms of certain insects against predators. Silva and Trigo (2002) investigated the role of various PAs and derived structures against the orb-weaving spider Nephila clavipes. Their study found that specific PAs, including those similar to 9-O-(R(-)-2-(4'-Chlorophenyl)-2-hydroxybutyryl)retronecine N-oxide, play a significant role in protecting insects like Arctiidae moths and Danainae and Ithomiinae butterflies by allowing them to be liberated unharmed from the spider's web. This suggests a fascinating aspect of these compounds in natural predator-prey interactions and chemical ecology (Silva & Trigo, 2002).
Metabolic Activation and DNA Adduct Formation
The metabolic activation of pyrrolizidine alkaloids and their derivatives, including structures similar to 9-O-(R(-)-2-(4'-Chlorophenyl)-2-hydroxybutyryl)retronecine N-oxide, has been extensively studied due to their potential carcinogenic properties. Yan et al. (2008) explored how the metabolism of retronecine and its N-oxide forms DHP-derived DNA adducts, a key factor in understanding the tumorigenic potential of these compounds. This research provides critical insights into the biological interactions and potential risks associated with these compounds at the molecular level (Yan et al., 2008).
Reduction by Human Liver Microsomes
Wang et al. (2005) studied the reduction of pyrrolizidine alkaloid N-oxides, structurally related to 9-O-(R(-)-2-(4'-Chlorophenyl)-2-hydroxybutyryl)retronecine N-oxide, by human liver microsomes. This study highlights the metabolic pathways and potential toxicological implications of these compounds, contributing to our understanding of how these substances are processed in the human body and the potential health risks they pose (Wang et al., 2005).
properties
IUPAC Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2-(4-chlorophenyl)-2-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO5/c1-2-18(23,13-3-5-14(19)6-4-13)17(22)25-11-12-7-9-20(24)10-8-15(21)16(12)20/h3-7,15-16,21,23H,2,8-11H2,1H3/t15-,16-,18-,20?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZFYHPQCSJQRO-UWOBQLFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)(C(=O)OCC2=CC[N+]3(C2C(CC3)O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@](C1=CC=C(C=C1)Cl)(C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925889 | |
Record name | (7-Hydroxy-4-oxo-3,4,5,6,7,7a-hexahydro-4lambda~5~-pyrrolizin-1-yl)methyl 2-(4-chlorophenyl)-2-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40925889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-O-(R(-)-2-(4'-Chlorophenyl)-2-hydroxybutyryl)retronecine N-oxide | |
CAS RN |
127441-92-3 | |
Record name | Benzeneacetic acid, 4-chloro-alpha-ethyl-alpha-hydroxy-(2,3,5,7a-tetrahydro-1-hydroxy-(1H)-pyrrolizin-7-yl)methyl ester, N-oxide, (1R-(1-alpha,7(R*),7a-beta))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127441923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (7-Hydroxy-4-oxo-3,4,5,6,7,7a-hexahydro-4lambda~5~-pyrrolizin-1-yl)methyl 2-(4-chlorophenyl)-2-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40925889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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